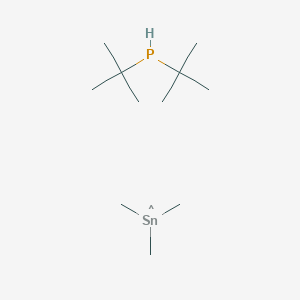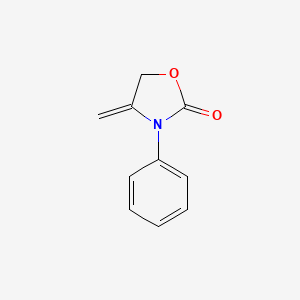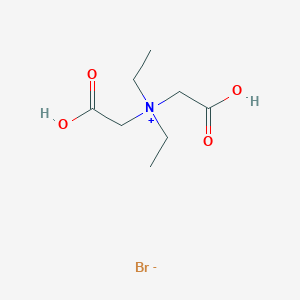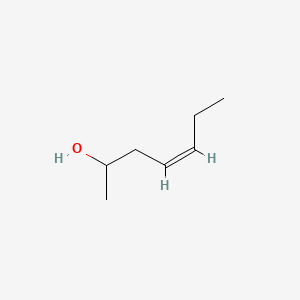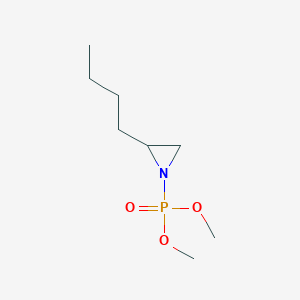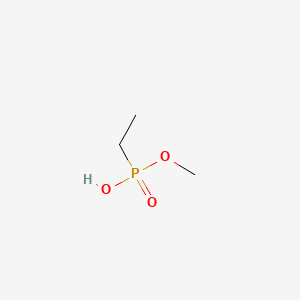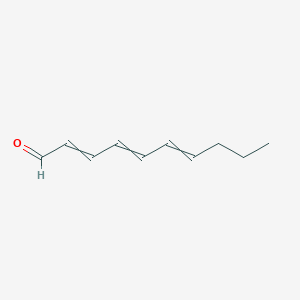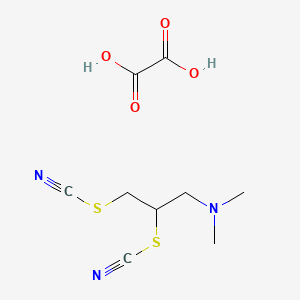
((Dimethylamino)methyl)ethylene thiocyanate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Dimethylamino)methyl)ethylene thiocyanate oxalate is an organic compound that contains both thiocyanate and oxalate functional groups
Métodos De Preparación
The synthesis of ((Dimethylamino)methyl)ethylene thiocyanate oxalate can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with ethylene thiocyanate in the presence of an oxalic acid catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
((Dimethylamino)methyl)ethylene thiocyanate oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocyanate group can lead to the formation of sulfonates, while reduction can yield thiols.
Aplicaciones Científicas De Investigación
((Dimethylamino)methyl)ethylene thiocyanate oxalate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, where its unique chemical properties can be leveraged to enhance the efficacy and targeting of therapeutic agents. In industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((Dimethylamino)methyl)ethylene thiocyanate oxalate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts bacterial cell membranes by interacting with membrane lipids, leading to cell lysis and death. In drug delivery systems, the compound can form stable complexes with therapeutic agents, facilitating their transport and release at the target site.
Comparación Con Compuestos Similares
((Dimethylamino)methyl)ethylene thiocyanate oxalate can be compared with other similar compounds such as dimethylaminoethyl thiocyanate and ethylene thiocyanate oxalate. While these compounds share some structural similarities, this compound is unique in its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
28614-78-0 |
|---|---|
Fórmula molecular |
C9H13N3O4S2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
[1-(dimethylamino)-3-thiocyanatopropan-2-yl] thiocyanate;oxalic acid |
InChI |
InChI=1S/C7H11N3S2.C2H2O4/c1-10(2)3-7(12-6-9)4-11-5-8;3-1(4)2(5)6/h7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
CYAKMQRSWACHIJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CSC#N)SC#N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
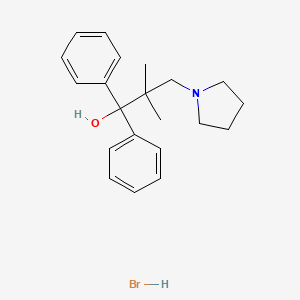
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

